

In-Depth Toxicological and Ecotoxicological Profile of Metazosulfuron

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Compound of Interest

Compound Name: Metazosulfuron

Cat. No.: B154211

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Abstract

Metazosulfuron is a sulfonylurea herbicide engineered for the selective control of a wide spectrum of weeds in paddy rice cultivation.^[1] Its herbicidal efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. This mode of action confers a high degree of safety to mammals, as the ALS enzyme is absent in animal species. This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of **Metazosulfuron**, presenting key data from mammalian and environmental studies, detailed experimental protocols, and visual representations of its mode of action and environmental fate.

Mammalian Toxicology

Metazosulfuron exhibits a low order of acute toxicity in mammalian species.^[2] The available data from acute, subchronic, and genotoxicity studies indicate a favorable safety profile for this compound.

Acute Toxicity

Studies in rats have demonstrated low toxicity following oral and dermal administration.

Metazosulfuron is not classified as a skin irritant and is considered a minimal eye irritant.

Study	Species	Endpoint	Result	Reference
Acute Oral	Rat	LD50	>2000 mg/kg	[2]
Acute Dermal	Rat	LD50	>2000 mg/kg	[2]
Acute Inhalation	Rat	LC50	>5.05 mg/L	[2]
Skin Irritation	Rabbit	-	Non-irritant	[2]
Eye Irritation	Rabbit	-	Minimal irritant	[2]

Subchronic and Chronic Toxicity

While specific long-term studies on **Metazosulfuron** are not readily available in the public domain, studies on other sulfonylurea herbicides can provide insights into the potential chronic effects. For instance, a 90-day study on sulfosulfuron in dogs showed a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg/day. In a chronic feeding/carcinogenicity study with sulfosulfuron in rats, the NOAEL was established at 244.2 mg/kg/day for males and 314.1 mg/kg/day for females.[\[3\]](#)

Study	Species	Duration	NOAEL	Reference
Subchronic Oral (Sulfosulfuron)	Dog	90 days	100 mg/kg/day	[3]
Chronic Oral (Sulfosulfuron)	Rat	22 months	244.2 mg/kg/day (male), 314.1 mg/kg/day (female)	[3]
6-Month Oral (Paracalcin - illustrative)	Rat	6 months	0.1 µg/kg/dose	[4]
1-Year Oral (Paracalcin - illustrative)	Dog	1 year	0.02 µg/kg/dose	[4]

Genotoxicity

Metazosulfuron has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results indicate that **Metazosulfuron** is not mutagenic.

Assay	System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[2]
Micronucleus Test	In vivo (rodent)	Negative	[2]

Carcinogenicity

Specific carcinogenicity bioassays for **Metazosulfuron** are not publicly available. However, studies on the related compound sulfosulfuron did not show evidence of carcinogenicity.[\[3\]](#)

Reproductive and Developmental Toxicity

Data specific to **Metazosulfuron**'s reproductive and developmental toxicity are limited in publicly accessible literature. For the related sulfonylurea herbicide, sulfosulfuron, a two-generation reproduction study in rats established a parental systemic toxicity NOAEL of 5,000 ppm (312.1 mg/kg/day) and an offspring toxicity NOAEL of 5,000 ppm (312.1 mg/kg/day).[\[3\]](#) A developmental toxicity study in rats showed a NOAEL for both maternal and developmental toxicity of greater than 1,000 mg/kg/day.[\[3\]](#)

Study	Species	NOAEL (Parental)	NOAEL (Offspring/Developmental)	Reference
Two-Generation Reproduction (Sulfosulfuron)	Rat	312.1 mg/kg/day	312.1 mg/kg/day	[3]
Developmental Toxicity (Sulfosulfuron)	Rat	>1000 mg/kg/day	>1000 mg/kg/day	[3]
Developmental Toxicity (Illustrative)	Rat	10 mg/kg-bw/day (Maternal)	13 mg/kg-bw/day	[5]
Developmental Toxicity (Illustrative)	Rabbit	4 mg/kg-bw/day (Maternal)	10 mg/kg-bw/day	[5]

Ecotoxicological Profile

Metazosulfuron demonstrates negligible toxicity to a range of non-target organisms, including fish, aquatic invertebrates, birds, and beneficial insects.[\[2\]](#)

Aquatic Ecotoxicity

Organism	Study Type	Endpoint	Result	Reference
Carp (Cyprinus carpio)	Acute	96-hr LC50	>95.1 mg/L	[2]
Rainbow Trout (Oncorhynchus mykiss)	Chronic (Metsulfuron-methyl)	90-day NOEL	4,500 µg/L	
Water Flea (Daphnia magna)	Acute	48-hr EC50	>101 mg/L	[2]
Water Flea (Daphnia magna)	Chronic (Nicosulfuron)	21-day NOEC	5.2 mg/L	[6]
Green Algae (Pseudokirchneriella subcapitata)	Acute	72-hr ErC50	52.2 mg/L	[7]
Green Algae (Pseudokirchneriella subcapitata)	Acute	72-hr NOECr	2.39 mg/L	[7]
Freshwater Macrophyte (Metsulfuron-methyl)	Chronic	8-day NOEC	0.054 µg/L	

Terrestrial Ecotoxicity

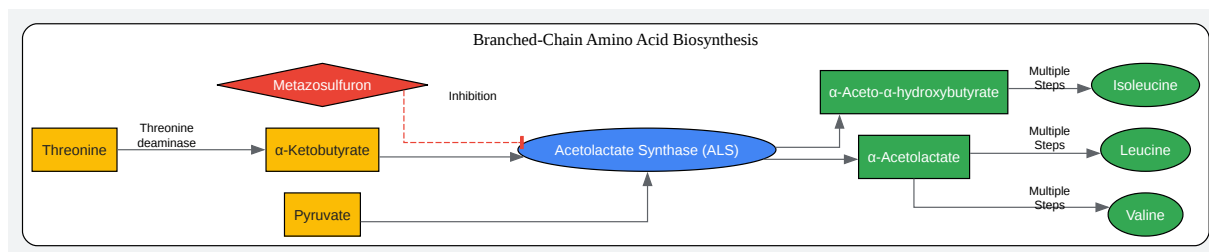
Organism	Study Type	Endpoint	Result	Reference
Bobwhite Quail (Colinus virginianus)	Acute Oral	LD50	>2000 mg/kg	[2]
Honeybee (Apis mellifera)	Acute Oral	LD50	>100 µ g/bee	[2]
Honeybee (Apis mellifera)	Acute Contact	LD50	>100 µ g/bee	[2]
Earthworm (Eisenia fetida)	Acute	14-day LC50	>1000 mg/kg soil	[2]

Environmental Fate

Metazosulfuron is moderately soluble in water.[5] The degradation of sulfonylurea herbicides in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity.[8] The primary degradation pathway for sulfonylureas in soil involves the cleavage of the sulfonylurea bridge.[8] For the related compound imazosulfuron, the half-life in aerobic soil was approximately 70 days, while in anaerobic conditions, it was much shorter at 4 days.[8]

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Metazosulfuron, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately resulting in the cessation of growth and death of susceptible plants.



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Caption: **Metazosulfuron** inhibits the ALS enzyme, blocking branched-chain amino acid synthesis.

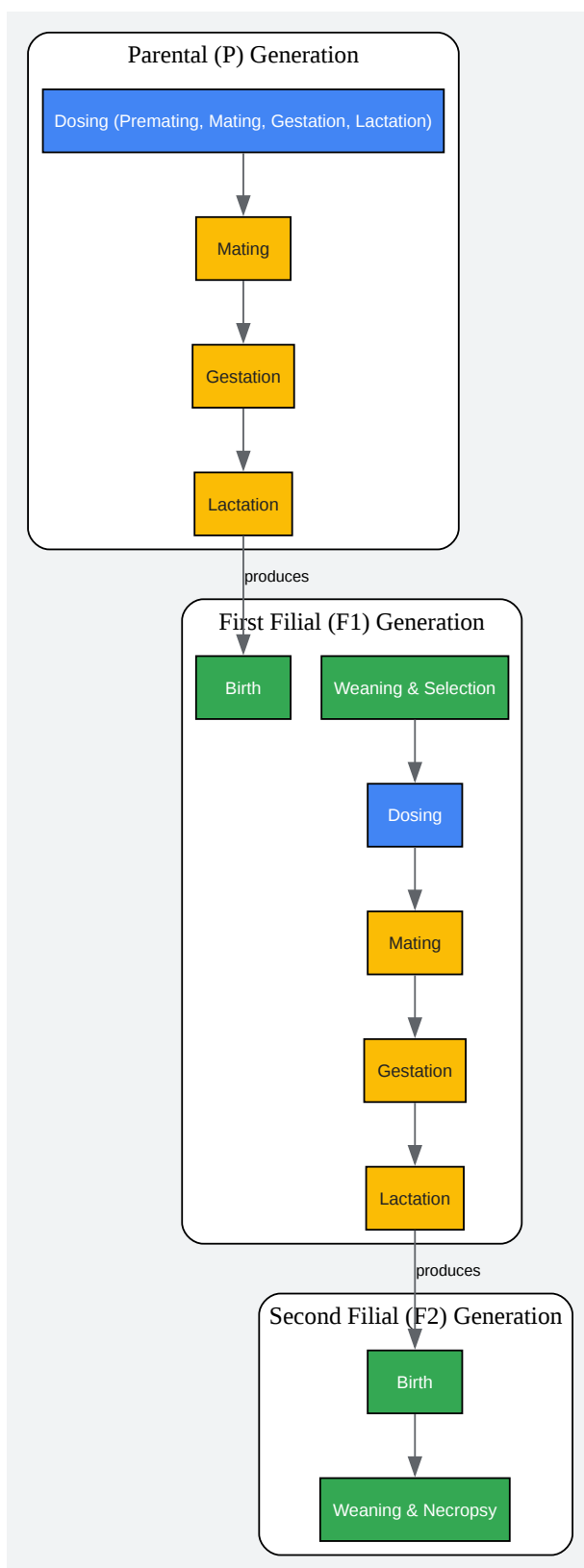
Experimental Protocols

The toxicological and ecotoxicological studies cited in this guide are generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.

Mammalian Toxicity Testing

- **Acute Oral Toxicity (OECD 423):** This method involves a stepwise procedure where a small number of animals (usually rats) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of each step determines the next dose level. Observations for mortality and clinical signs of toxicity are made for up to 14 days.
- **Chronic Toxicity (OECD 452):** The test substance is administered daily to experimental animals (typically rats) in their diet or by gavage for an extended period (usually 12 months). [9][10][11] The study is designed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). [9][10]

- Carcinogenicity (OECD 451): Similar to chronic toxicity studies but extending for a major portion of the animal's lifespan (e.g., 18-24 months for mice, 2 years for rats). The primary endpoint is the incidence of neoplasms.
- Reproductive and Developmental Toxicity (OECD 414 & 416):
 - OECD 414 (Prenatal Developmental Toxicity Study): The test substance is administered to pregnant females (usually rats and rabbits) during the period of organogenesis.[\[12\]](#)[\[13\]](#)[\[14\]](#) Dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.[\[12\]](#)[\[13\]](#)
 - OECD 416 (Two-Generation Reproduction Toxicity Study): The substance is administered to parental animals before mating, during mating, gestation, and lactation.[\[15\]](#)[\[16\]](#)[\[17\]](#) The F1 generation is also exposed and subsequently mated to produce an F2 generation.[\[9\]](#) [\[15\]](#)[\[16\]](#) This study assesses effects on fertility, reproductive performance, and offspring development.[\[15\]](#)[\[16\]](#)[\[17\]](#)



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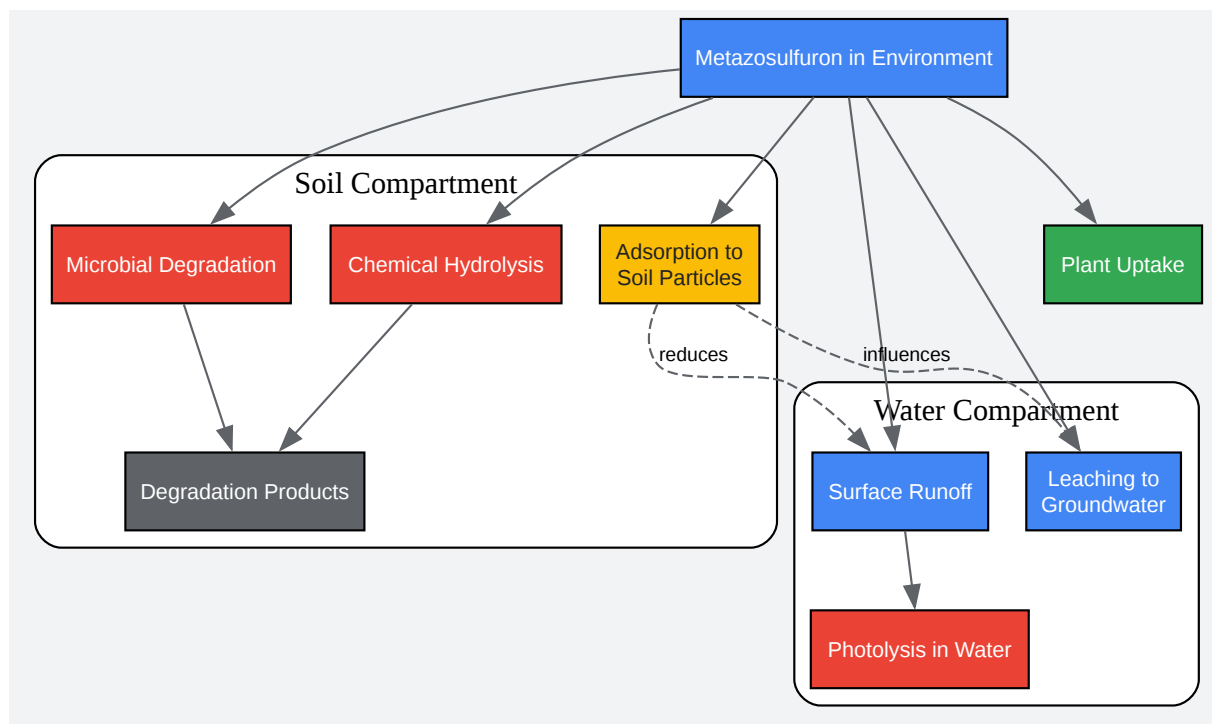
Caption: Workflow of a two-generation reproductive toxicity study (OECD 416).

Ecotoxicity Testing

- Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout, Carp) are exposed to the test substance in water for 96 hours. Mortality is the primary endpoint, and the LC50 (lethal concentration for 50% of the population) is determined.
- Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to the test substance for 48 hours. The endpoint is immobilization, and the EC50 (effective concentration for 50% of the population) is calculated.
- Alga, Growth Inhibition Test (OECD 201): A culture of green algae (e.g., Pseudokirchneriella subcapitata) is exposed to the test substance for 72 hours.[\[18\]](#)[\[19\]](#) The inhibition of growth is measured, and the ErC50 (concentration causing 50% reduction in growth rate) and NOEC (No Observed Effect Concentration) are determined.[\[12\]](#)[\[18\]](#)[\[19\]](#)
- Earthworm, Reproduction Test (OECD 222): Adult earthworms (Eisenia fetida) are exposed to the test substance in artificial soil for 8 weeks.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) The test assesses mortality, changes in biomass, and reproductive output (number of juveniles).[\[24\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): For the oral test (OECD 213), bees are fed a sugar solution containing the test substance.[\[15\]](#)[\[21\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) For the contact test (OECD 214), the substance is applied directly to the thorax of the bees. [\[15\]](#)[\[21\]](#)[\[25\]](#)[\[27\]](#) Mortality is recorded over 48-96 hours to determine the LD50.[\[21\]](#)[\[25\]](#)

Environmental Fate and Transport

The environmental fate of **Metazosulfuron** is governed by a combination of physical, chemical, and biological processes. As a sulfonylurea herbicide, its persistence and mobility in the environment are key considerations for its ecotoxicological risk assessment.



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Caption: Key pathways for the environmental fate and transport of **Metazosulfuron**.

Conclusion

Metazosulfuron presents a toxicological and ecotoxicological profile characterized by low acute mammalian toxicity and a high degree of safety to a wide range of non-target organisms. Its specific mode of action, targeting an enzyme absent in animals, provides a strong basis for its selective herbicidal activity and favorable safety profile. The environmental fate of **Metazosulfuron** is governed by processes that lead to its degradation in soil and water. The comprehensive data presented in this guide, based on standardized testing protocols, supports the conclusion that **Metazosulfuron**, when used as directed, poses a low risk to human health and the environment.

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